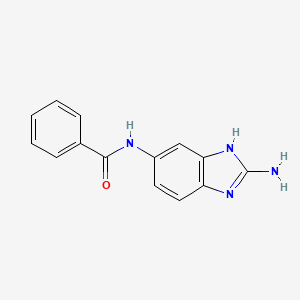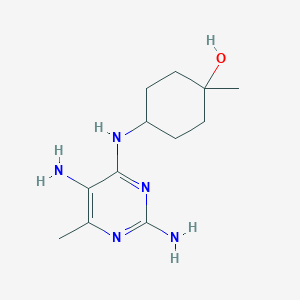
6-Chloro-2-methylquinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-methylquinazolin-4-amine is a chemical compound belonging to the quinazoline family, which is a class of nitrogen-containing heterocyclic compounds. Quinazoline derivatives have garnered significant attention due to their diverse biological activities and potential therapeutic applications . This compound, specifically, is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 2nd position on the quinazoline ring, along with an amine group at the 4th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methylquinazolin-4-amine can be achieved through various methods, including:
Aza-reaction: This involves the coupling of aniline and ethyl glyoxalate, followed by cyclization to form the quinazoline ring.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals like palladium or copper can be used as catalysts to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound waves can enhance the reaction rate and yield by providing energy to the reaction mixture.
Phase-transfer catalysis: This method involves the use of a phase-transfer catalyst to transfer one reactant from one phase to another, thereby increasing the reaction rate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-methylquinazolin-4-amine undergoes various chemical reactions, including:
Substitution reactions: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Condensation reactions: The amine group at the 4th position can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution products: Depending on the substituent introduced, various derivatives of this compound can be synthesized.
Oxidation products: Quinazoline N-oxides.
Reduction products: Dihydroquinazolines.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-methylquinazolin-4-amine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 6-Chloro-2-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline: The parent compound of 6-Chloro-2-methylquinazolin-4-amine.
2-Methylquinazoline: Lacks the chlorine atom at the 6th position.
6-Chloroquinazoline: Lacks the methyl group at the 2nd position.
Uniqueness
This compound is unique due to the specific combination of a chlorine atom at the 6th position, a methyl group at the 2nd position, and an amine group at the 4th position. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C9H8ClN3 |
|---|---|
Molekulargewicht |
193.63 g/mol |
IUPAC-Name |
6-chloro-2-methylquinazolin-4-amine |
InChI |
InChI=1S/C9H8ClN3/c1-5-12-8-3-2-6(10)4-7(8)9(11)13-5/h2-4H,1H3,(H2,11,12,13) |
InChI-Schlüssel |
SXNSVNVGMNFBAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C(C=C2)Cl)C(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,3R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)-9H-purin-9-yl]oxolane-3,4-diol](/img/structure/B11734645.png)
![3-[(3-Aminopiperidin-1-yl)methyl]phenol hydrochloride](/img/structure/B11734647.png)


![N-[(2,3-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11734673.png)

![benzyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734704.png)
![N-[(3-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11734705.png)
![2-[3-(benzylamino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11734712.png)
![[(4-ethoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734719.png)

![[(2-Chloroquinolin-3-yl)methyl][(4-methylphenyl)methyl]amine](/img/structure/B11734735.png)
